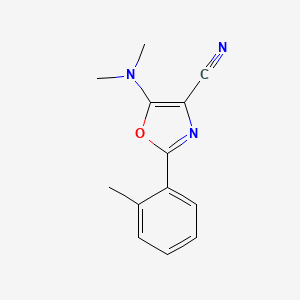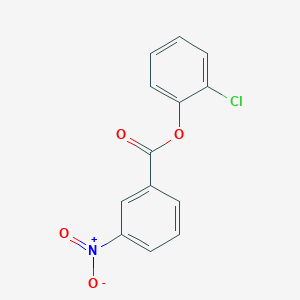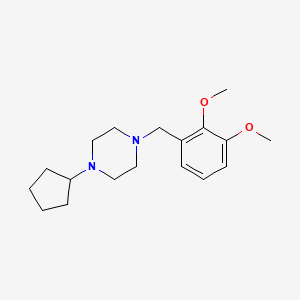![molecular formula C16H23N3O2S B5769291 N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5769291.png)
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide, commonly known as BPTES, is a small molecule inhibitor that has been widely used in scientific research to study the metabolic pathways of cancer cells.
Mechanism of Action
BPTES binds to the active site of glutaminase, preventing the enzyme from converting glutamine to glutamate. This leads to a decrease in the levels of glutamate in cancer cells, which in turn inhibits their growth and proliferation. BPTES has been shown to be particularly effective in targeting cancer cells that are dependent on glutamine for survival, such as those with mutations in the oncogene MYC.
Biochemical and Physiological Effects
BPTES has been shown to have a number of biochemical and physiological effects on cancer cells. It inhibits the growth and proliferation of cancer cells, induces apoptosis (programmed cell death), and reduces the levels of glutamate in cancer cells. BPTES has also been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPTES is its specificity for glutaminase, which makes it an ideal tool for studying the metabolic pathways of cancer cells. However, BPTES has some limitations for lab experiments. It is highly reactive and can degrade quickly, which makes it difficult to work with. Additionally, BPTES has poor solubility in water, which can limit its effectiveness in certain experiments.
Future Directions
There are many future directions for research on BPTES. One area of interest is the development of more stable and soluble analogs of BPTES that can be used in a wider range of experiments. Another area of interest is the combination of BPTES with other cancer treatments to increase its effectiveness. Finally, there is ongoing research on the role of glutaminase in cancer metabolism and the potential for targeting this enzyme in the development of new cancer therapies.
Conclusion
In conclusion, BPTES is a small molecule inhibitor that has been widely used in scientific research to study the metabolic pathways of cancer cells. It specifically targets the enzyme glutaminase, which is responsible for the conversion of glutamine to glutamate, a crucial step in the metabolism of cancer cells. BPTES has a number of biochemical and physiological effects on cancer cells and has been shown to be effective in combination with other cancer treatments. There are many future directions for research on BPTES, including the development of more stable and soluble analogs and the combination with other cancer treatments.
Synthesis Methods
The synthesis of BPTES involves several steps, including the reaction of 4-aminobenzoyl chloride with butyryl chloride to form N-(4-aminobenzoyl)butyramide, which is then reacted with thionyl chloride to produce N-(4-aminobenzoyl)butanoyl chloride. The final step involves the reaction of N-(4-aminobenzoyl)butanoyl chloride with 3-methylbutanoyl chloride in the presence of triethylamine to form BPTES.
Scientific Research Applications
BPTES has been widely used in scientific research to study the metabolic pathways of cancer cells. It specifically targets the enzyme glutaminase, which is responsible for the conversion of glutamine to glutamate, a crucial step in the metabolism of cancer cells. By inhibiting glutaminase, BPTES can effectively starve cancer cells of the nutrients they need to survive and grow.
properties
IUPAC Name |
N-[[4-(butanoylamino)phenyl]carbamothioyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-4-5-14(20)17-12-6-8-13(9-7-12)18-16(22)19-15(21)10-11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAJXFJJIVZNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(butanoylamino)phenyl]carbamothioyl}-3-methylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-chlorophenoxy)acetyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B5769218.png)

![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5769234.png)



![1-[(2-methoxyphenyl)acetyl]azepane](/img/structure/B5769261.png)

![5-[1-isopropyl-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5769277.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}cyclohexanecarboxamide](/img/structure/B5769298.png)
![2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5769303.png)